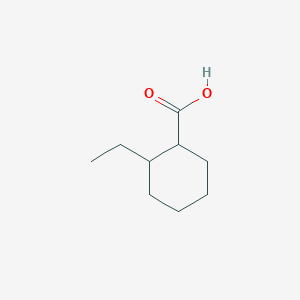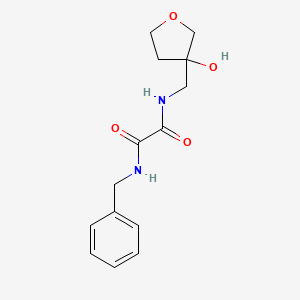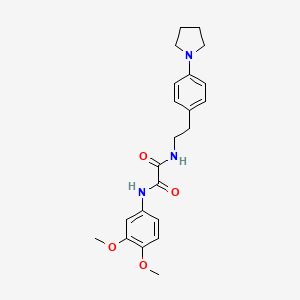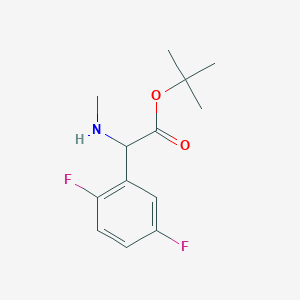
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, also known as TDBFMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool.
Mecanismo De Acción
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate acts as a fluorescent probe by binding to specific sites on GPCRs. When Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate binds to these sites, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding of ligands to GPCRs in real-time.
Biochemical and Physiological Effects
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate itself does not have any known biochemical or physiological effects. However, its use as a fluorescent probe has allowed researchers to study the biochemical and physiological effects of ligand binding to GPCRs. This information can be used to develop new drugs that target GPCRs and to better understand the physiological processes that they regulate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate as a fluorescent probe is its high sensitivity and specificity for GPCRs. This allows researchers to study the binding of ligands to GPCRs in real-time with high accuracy. However, one of the limitations of using Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is its relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate. One area of interest is the development of new fluorescent probes that are more stable and have longer half-lives. Another area of interest is the use of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate to study the binding of ligands to other types of receptors, such as ion channels and transporters. Finally, Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate may also be used to study the role of GPCRs in disease states, such as cancer and neurological disorders.
Métodos De Síntesis
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate can be synthesized through a multi-step process that involves the reaction of tert-butyl 2-bromoacetate with 2,5-difluoroaniline, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate in its pure form.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has shown potential as a pharmacological tool in scientific research. It has been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has also been used to study the activation of the β2-adrenergic receptor, a GPCR that plays a key role in the regulation of heart rate and blood pressure.
Propiedades
IUPAC Name |
tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-7-8(14)5-6-10(9)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHNBJNSUKNEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC(=C1)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

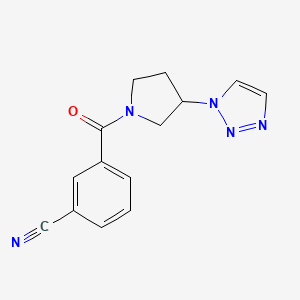

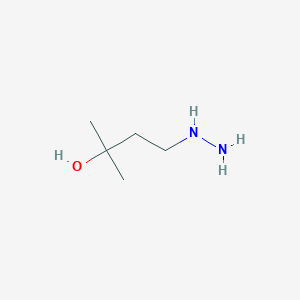
![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)
![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)
![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760101.png)
